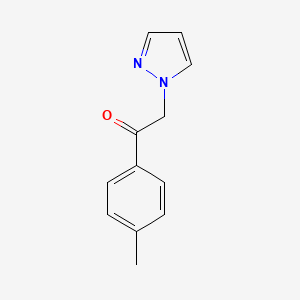
1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone is an organic compound that features a pyrazole ring attached to a phenyl group with a methyl substituent
准备方法
The synthesis of 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
作用机制
The mechanism of action of 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target being studied .
生物活性
1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula C12H12N2O and CAS number 89407-16-9, is characterized by a five-membered heterocyclic structure that contributes to its pharmacological properties. This article delves into the biological activities associated with this compound, supported by various research findings and case studies.
The compound is classified under the category of pyrazoles, known for their wide range of biological activities. The structural features of this compound include:
- Molecular Weight : 200.24 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including this compound, which were evaluated against different bacterial strains and fungi. The results demonstrated that certain derivatives showed promising activity against pathogens, suggesting potential applications in treating infections .
2. Anti-inflammatory Effects
Pyrazole derivatives have been noted for their anti-inflammatory properties. For instance, compounds related to this compound were tested for their ability to inhibit inflammatory mediators in vitro. The findings indicated a reduction in pro-inflammatory cytokines, supporting the potential use of these compounds in managing inflammatory diseases .
3. Analgesic Properties
The analgesic effects of pyrazole derivatives have been documented, with studies showing that certain compounds can effectively alleviate pain through various mechanisms, including inhibition of cyclooxygenase enzymes. The analgesic activity of this compound was evaluated using animal models, revealing significant pain relief comparable to standard analgesics .
4. Antitumor Activity
Recent investigations have explored the antitumor potential of pyrazole derivatives. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
属性
IUPAC Name |
1-(4-methylphenyl)-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDOJRZIJKRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














